molecular formula C20H16ClFN2O4 B3700763 (5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3700763
M. Wt: 402.8 g/mol
InChI Key: ADECBVWZLKUFBI-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrimidine core substituted with a 3-chloro-4-(propan-2-yloxy)benzylidene group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. The initial step often includes the preparation of the pyrimidine core, followed by the introduction of the 3-chloro-4-(propan-2-yloxy)benzylidene and 4-fluorophenyl groups through various organic reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and fluorinating agents. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed for the purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5E)-5-[(3-chloro-4-propan-2-yloxyphenyl)methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-11(2)28-17-8-3-12(10-16(17)21)9-15-18(25)23-20(27)24(19(15)26)14-6-4-13(22)5-7-14/h3-11H,1-2H3,(H,23,25,27)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADECBVWZLKUFBI-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5E)-5-[3-chloro-4-(propan-2-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.